molecular formula C21H17NO5 B4294393 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene

3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene

Cat. No. B4294393
M. Wt: 363.4 g/mol
InChI Key: ZQNNONMJISFFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone and has been found to have various applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene involves the formation of a complex with metal ions such as copper, iron, and zinc. This complex formation results in the activation of oxygen, which leads to the production of reactive oxygen species (ROS). The ROS produced can cause damage to cancer cells, leading to their death. Additionally, the antioxidant and anti-inflammatory properties of 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene have been studied extensively. It has been found to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. Additionally, it has been found to have anticancer properties, which can inhibit the growth and proliferation of cancer cells. Furthermore, it has been found to have neuroprotective effects, which can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene in lab experiments are its fluorescent properties, which make it a useful probe for the detection of metal ions, and its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, the limitations of using 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene in lab experiments are its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene. One direction is to explore its potential as a photosensitizer for photodynamic therapy in cancer treatment. Another direction is to investigate its neuroprotective effects further and its potential for the treatment of neurodegenerative diseases. Additionally, future research could focus on improving its solubility in water and reducing its toxicity at higher concentrations.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene is a chemical compound that has various applications in scientific research. Its synthesis method involves the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base. It has been found to have antioxidant and anti-inflammatory properties, as well as anticancer and neuroprotective effects. Its potential as a photosensitizer for photodynamic therapy in cancer treatment and its solubility and toxicity issues are areas for future research.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-25-19-10-8-14(11-20(19)26-2)21-17(22(23)24)12-16-15-6-4-3-5-13(15)7-9-18(16)27-21/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNONMJISFFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Reactant of Route 6
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.